Stearyl erucamide

Description

Properties

IUPAC Name |

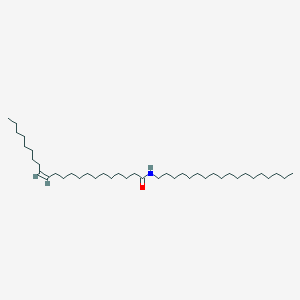

(Z)-N-octadecyldocos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNPOOETKRESL-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884445 | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10094-45-8 | |

| Record name | Stearyl erucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosenamide, N-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-octadecyldocos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ERUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5IF4W9060 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Erucamide for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide, with the chemical formula C40H79NO, is a long-chain fatty acid amide synthesized from stearyl amine and erucic acid.[1][2] Its long hydrocarbon chains impart a hydrophobic nature, making it a valuable compound in various industrial and research applications.[2] It typically appears as a white to off-white waxy solid.[2]

Due to its excellent thermal stability, this compound is suitable for high-temperature applications, particularly in the polymer industry where it functions as a lubricant, slip agent, anti-blocking agent, and mold release agent for resins like polyolefins, nylon, and polyester.[3][4] Its slow migration to the surface of polymers makes it ideal for applications requiring stable surface properties over time.[3] This guide provides a comprehensive overview of the synthesis and characterization of this compound for research and development purposes.

Synthesis of this compound

The most prevalent and industrially viable method for synthesizing this compound is through the direct amidation reaction between stearyl amine (octadecylamine) and erucic acid.[5][6] This reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the formation of the amide bond.[1]

Reaction Pathway

The fundamental reaction involves the condensation of the primary amine group of stearyl amine with the carboxylic acid group of erucic acid, resulting in the formation of this compound and water as a byproduct.

Caption: Synthesis of this compound via Direct Amidation.

Experimental Protocol for Synthesis

This protocol is based on a common direct amidation method.[5][6]

Materials:

-

Stearyl amine (primary octadecylamine)

-

Erucic acid

-

Catalyst (e.g., a mixture of a solid strong acid like phosphotungstic acid, metatitanic acid, and chromatographic silica gel)[5][6]

-

Nitrogen gas

-

Reactor with a mechanical stirrer, thermometer, nitrogen inlet, and vacuum connection

Procedure:

-

Charge the reactor with stearyl amine and erucic acid. A typical molar ratio is 1 part stearyl amine to 1.15-1.28 parts erucic acid.[5]

-

Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere.

-

Add the catalyst. The catalyst amount is typically 0.5-1.2% of the erucic acid weight.[5]

-

Increase the temperature to the reaction range of 170-210 °C.[5]

-

Maintain the reaction for 3-6 hours. For the initial 2 hours, maintain a nitrogen blanket under normal pressure. Subsequently, apply a vacuum to facilitate the removal of the water byproduct.[5]

-

Monitor the reaction progress by measuring the acid value and amine value of the mixture.

-

Once the reaction is complete (synthesis conversion >98.5%), cool the mixture to 95-105 °C.[5]

-

Filter the hot mixture to remove the catalyst.

-

The molten filtrate can then be cooled and processed into flakes, prills, or powder.

Summary of Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | Stearyl amine, Erucic acid | [5][6] |

| Molar Ratio (Amine:Acid) | 1 : (1.15 - 1.28) | [5] |

| Catalyst | Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, silica gel | [5][6] |

| Catalyst Loading | 0.5 - 1.2% (by weight of erucic acid) | [5] |

| Reaction Temperature | 170 - 210 °C | [5] |

| Reaction Time | 3 - 6 hours | [5] |

| Atmosphere | Nitrogen (initial), Vacuum (later) | [5] |

| Conversion Rate | > 98.5% | [5] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white or pale yellow solid/waxy material | [2][] |

| Molecular Formula | C40H79NO | [8] |

| Molecular Weight | 590.08 g/mol | [9] |

| Melting Point | 70 - 73 °C | [5][] |

| Boiling Point (Predicted) | 671.6 ± 24.0 °C | [] |

| Density (Predicted) | 0.857 ± 0.06 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Spectroscopic Analysis

FTIR is used to identify the functional groups present in the molecule, confirming the formation of the amide bond and the presence of long alkyl chains.

Experimental Protocol (FTIR-ATR):

-

Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks for the amide and alkane functional groups.

Characteristic FTIR Peaks:

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) (Approximate) |

| N-H Stretch | Amide (-NH-) | ~3300 |

| C-H Asymmetric/Symmetric Stretch | Alkane (-CH₂, -CH₃) | ~2920, ~2850 |

| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 |

| N-H Bend (Amide II) | Amide (-NH-) | ~1550 |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1470 |

NMR provides detailed structural information, allowing for the confirmation of the connectivity of atoms within the this compound molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (ppm) (Approximate) |

| -CH=CH- | 5.34 (multiplet) |

| -CONH- | 5.5-6.0 (broad singlet) |

| -CONH-CH₂- | 3.20 (quartet) |

| -C(=O)-CH₂- | 2.15 (triplet) |

| -CH₂-C=C | 2.01 (multiplet) |

| Alkyl Chain (-CH₂-)n | 1.25 (broad singlet) |

| Terminal -CH₃ | 0.88 (triplet) |

MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol (e.g., LC-MS):

-

Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Expected Mass Spectrometry Data:

| Ion | m/z (Calculated) |

| [M+H]⁺ | 590.62 |

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of the synthesized this compound.

Experimental Protocol (GC-FID):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column is typically used.[10]

-

Sample Preparation: Dissolve the sample in a suitable solvent like isopropanol.[11]

-

GC Conditions:

-

Injector Temperature: ~300 °C

-

Oven Program: Start at a lower temperature and ramp up to a final temperature of ~350 °C.

-

Detector Temperature: ~350 °C

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Determine the retention time and calculate the peak area to assess purity.

Experimental Protocol (HPLC-UV):

-

Instrument: HPLC system with a UV detector.

-

Column: Reverse-phase C18 (ODS) column.[10]

-

Mobile Phase: Acetonitrile/Methanol (e.g., 60:40 v/v).[10]

-

Detection: UV at 202 nm.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Determine the retention time and peak area to evaluate purity. The analysis time is typically less than 10 minutes under these conditions.[10]

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the material.

Experimental Protocols:

-

Melting Point: Determined using a standard melting point apparatus. The final product should have a melting point in the range of 70-73 °C.[5]

-

Differential Scanning Calorimetry (DSC):

-

Seal a small amount of the sample (5-10 mg) in an aluminum pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.

-

-

Thermogravimetric Analysis (TGA):

-

Place a known weight of the sample in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the onset of thermal decomposition. This compound is noted for its good thermal stability, suitable for use in processes exceeding 300 °C.[1][3]

-

Conclusion

The synthesis of this compound via direct amidation of stearyl amine and erucic acid is a robust and high-yield process. Careful control of reaction parameters such as temperature, catalyst, and reactant ratios is crucial for achieving high conversion and purity. A comprehensive suite of characterization techniques, including spectroscopy (FTIR, NMR, MS), chromatography (GC, HPLC), and thermal analysis (DSC, TGA), is essential for verifying the structure, purity, and physical properties of the final product, ensuring its suitability for advanced research and development applications.

References

- 1. Buy this compound | 10094-45-8 [smolecule.com]

- 2. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]

- 4. aosennewmaterial.com [aosennewmaterial.com]

- 5. CN104230741A - Synthetic method of octadecyl erucyl amide - Google Patents [patents.google.com]

- 6. CN104230741B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - CAS - 10094-45-8 | Axios Research [axios-research.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Stearyl Erucamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide, a long-chain fatty acid amide, is a compound of significant industrial interest, primarily utilized as a slip and anti-blocking agent in the polymer industry. A thorough understanding of its molecular structure and conformational behavior is crucial for optimizing its performance in existing applications and for the development of new materials. This technical guide provides a comprehensive overview of the molecular architecture of this compound, including its synthesis, and details the expected outcomes from key analytical techniques used for its characterization. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from analogous long-chain secondary amides to present a robust technical profile.

Molecular Structure and Properties

This compound, with the IUPAC name (Z)-N-octadecyldocos-13-enamide, is a secondary amide derived from the reaction of stearyl amine and erucic acid. Its structure is characterized by two long hydrocarbon chains connected by an amide linkage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C40H79NO | [1][2] |

| Molecular Weight | 590.07 g/mol | [2] |

| CAS Number | 10094-45-8 | [1][2] |

| Appearance | White to off-white waxy solid | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

| Melting Point | 70-73 °C | [3] |

| Thermal Stability | Good thermal stability, stable up to high temperatures | [3] |

Molecular Structure Diagram

The 2D molecular structure of this compound highlights the long stearyl and erucyl chains linked by the central amide group. The cis configuration of the double bond in the erucyl chain introduces a kink in this portion of the molecule.

Molecular Conformation

Due to the presence of numerous single bonds within its long aliphatic chains, this compound is a highly flexible molecule. Consequently, it does not possess a single, fixed three-dimensional conformation in solution or in the amorphous state. The molecule can adopt a multitude of conformations through rotation around the C-C and C-N single bonds. This conformational flexibility is a key determinant of its physical properties, such as its melting point and its efficacy as a slip agent. Computational modeling would be required to explore the potential energy surface and identify low-energy conformers.

The diagram below provides a simplified representation of the conformational flexibility of this compound, illustrating the potential for rotation along the hydrocarbon chains.

Synthesis of this compound

This compound is typically synthesized through the direct amidation of stearyl amine with erucic acid. The following experimental protocol is based on a method described in the patent literature, which offers a high-yield, solvent-free approach.

Experimental Protocol for Synthesis

Materials:

-

Stearyl amine (1-octadecanamine)

-

Erucic acid ((Z)-docos-13-enoic acid)

-

Catalyst: A composite of a solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel.[3]

-

Nitrogen gas

Procedure:

-

Charge a reaction vessel with stearyl amine and erucic acid in a molar ratio of approximately 1:1.15 to 1:1.28.[3]

-

Heat the mixture to 110-120 °C with stirring.[3]

-

Add the catalyst, with the amount being 0.5-1.2% of the mass of the erucic acid.[3]

-

Increase the temperature to 170-210 °C.[3]

-

For the initial 2 hours of the reaction, maintain a nitrogen atmosphere at normal pressure.[3]

-

For the remainder of the reaction (1-4 hours), apply a vacuum to facilitate the removal of the water byproduct.[3]

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 1.0.[3]

-

Once the reaction is complete, cool the mixture to 95-105 °C.[3]

-

Filter the hot mixture to remove the catalyst.[3]

-

The molten product is then cooled and processed into flakes or pellets.[3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic and thermal analysis techniques is essential for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare the sample by either casting a thin film from a suitable solvent or by preparing a KBr pellet.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic peaks for a secondary amide, as well as strong absorptions from the long alkyl chains.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium |

| 2918, 2850 | C-H Asymmetric & Symmetric Stretch | Alkyl Chains (-CH2-, -CH3) | Strong |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium-Strong |

| ~1465 | C-H Bend (Scissoring) | -CH2- | Medium |

| ~720 | C-H Rocking | -(CH2)n- (n≥4) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

Experimental Protocol:

-

Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data and assign the chemical shifts.

Expected Spectroscopic Data: The NMR spectra will be dominated by signals from the long aliphatic chains.

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~5.34 | Multiplet | -CH=CH- (Erucyl chain) |

| ~3.2 | Quartet | -CH₂-NH- (Stearyl chain) |

| ~2.2 | Triplet | -CH₂-C=O |

| ~2.0 | Multiplet | -CH₂-CH=CH-CH₂- |

| 1.6-1.2 | Broad Multiplet | -(CH₂)n- (Bulk methylene protons) |

| ~0.88 | Triplet | -CH₃ (Terminal methyl groups) |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~173 | C=O (Amide carbonyl) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~40 | -CH₂-NH- |

| ~37 | -CH₂-C=O |

| 32-22 | -(CH₂)n- (Bulk methylene carbons) |

| ~14 | -CH₃ (Terminal methyl carbons) |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability.

Experimental Protocol (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Experimental Protocol (TGA):

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature.

Expected Thermal Data:

| Analysis | Parameter | Expected Result |

|---|---|---|

| DSC | Melting Point (Tm) | A sharp endothermic peak around 70-73 °C. |

| TGA | Onset of Decomposition | Expected to be high, reflecting good thermal stability. |

| TGA | Major Weight Loss | Will occur at the decomposition temperature of the molecule. |

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of synthesized this compound.

Applications and Mechanism of Action

The primary application of this compound is as a slip agent and anti-blocking agent in the manufacturing of polymer films, particularly polyolefins like polyethylene and polypropylene.

Mechanism as a Slip Agent

This compound is incorporated into the polymer melt during processing. Due to its limited solubility in the solid polymer matrix at ambient temperatures, and its long, flexible hydrocarbon chains, it gradually migrates to the surface of the polymer film after cooling. This process, known as "blooming," forms a thin, lubricating layer on the film's surface. This layer reduces the coefficient of friction between the film and other surfaces, such as other layers of film or processing equipment.

Logical Relationship of Slip Agent Action

The following diagram illustrates the logical sequence of events that lead to the slip-enhancing properties of this compound.

Biological Signaling Pathways

Based on a comprehensive review of the current scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are confined to the industrial sector as a polymer additive. Its large, hydrophobic nature makes it unlikely to interact specifically with cellular receptors or enzymes in a signaling context.

Conclusion

This compound is a long-chain secondary amide with a well-defined molecular structure that dictates its useful physicochemical properties. Its conformational flexibility and thermal stability are key to its primary function as a slip agent in polymer applications. While specific, publicly available experimental data on its detailed molecular geometry and conformation are scarce, a comprehensive understanding can be built upon the established chemistry of long-chain amides and the analytical techniques detailed in this guide. The provided protocols and expected data serve as a valuable resource for researchers and professionals working with this and similar materials. Further research, particularly in the areas of single-crystal X-ray diffraction and computational modeling, would provide deeper insights into the precise conformational preferences and structure-property relationships of this industrially significant molecule.

References

Spectroscopic Fingerprinting of Stearyl Erucamide: A Technical Guide to FTIR and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl erucamide ((Z)-N-octadecyldocos-13-enamide) is a long-chain, unsaturated fatty acid amide with the chemical formula C40H79NO.[1][2] It is widely utilized in the polymer industry as a slip and anti-blocking agent.[][4] Its function relies on its migration to the polymer surface, where it forms a lubricating layer. A thorough understanding of its chemical structure is paramount for quality control and for predicting its behavior in various formulations. This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Key Functional Groups

This compound is a secondary amide formed from the reaction of stearyl amine and erucic acid. Its structure is characterized by a long stearyl alkyl chain, a central amide linkage, and a long, unsaturated erucoyl alkyl chain containing a single cis double bond. These features give rise to distinct signals in both FTIR and NMR spectra.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized yet detailed protocols for acquiring FTIR and NMR data for a solid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and rapid method for analyzing solid powders is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is meticulously cleaned with a solvent such as isopropanol and allowed to dry completely.

-

Collect a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to negate interference from ambient CO2 and water vapor.

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply firm and consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000–600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[5]

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as its residual peaks must not obscure important sample signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans.

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the internal standard.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for secondary amides, long-chain alkanes, and unsaturated fatty acids.

Table 1: FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium, Sharp |

| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2918 | Strong |

| C-H Symmetric Stretch | Alkane (-CH₂) | ~2850 | Strong |

| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 | Strong, Sharp |

| N-H Bend (Amide II) | Amide (-NH-) | ~1550 | Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |

| C=C Stretch | Alkene (-HC=CH-) | ~1655 (often weak) | Weak |

| =C-H Bend (Out of Plane) | cis-Alkene | ~722 | Medium |

Note: The values are based on typical ranges for the respective functional groups.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration (Relative) | Assignment |

| ~5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |

| ~3.21 | Quartet | 2H | Methylene group alpha to NH (-NH-CH₂ -) |

| ~2.17 | Triplet | 2H | Methylene group alpha to C=O (-CH₂ -C=O) |

| ~2.01 | Multiplet | 4H | Allylic methylene groups (-CH₂ -CH=CH-CH₂ -) |

| ~1.62 | Multiplet | 2H | Methylene group beta to C=O (-CH₂-CH₂ -C=O) |

| ~1.51 | Multiplet | 2H | Methylene group beta to NH (-NH-CH₂-CH₂ -) |

| ~1.25 | Broad Singlet | ~60H | Bulk methylene groups of both chains (-(CH₂)n-) |

| ~0.88 | Triplet | 6H | Terminal methyl groups (-CH₃) |

| ~5.5-6.0 | Broad Singlet | 1H | Amide proton (-NH-) (can vary and may exchange with D₂O) |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | Amide Carbonyl Carbon (-C =O) |

| ~130 | Olefinic Carbons (-C H=C H-) |

| ~40 | Methylene group alpha to NH (-NH-CH₂ -) |

| ~37 | Methylene group alpha to C=O (-CH₂ -C=O) |

| ~32 | Methylene group adjacent to terminal methyl (-CH₂ -CH₃) |

| ~29.7 | Bulk methylene carbons (-(CH₂ )n-) |

| ~27 | Allylic methylene carbons (-CH₂ -CH=CH-CH₂ -) |

| ~26 | Methylene group beta to C=O (-CH₂-CH₂ -C=O) |

| ~22.7 | Methylene group adjacent to terminal methyl (-CH₂ -CH₃) |

| ~14.1 | Terminal Methyl Carbons (-CH₃ ) |

Note: Chemical shifts are predictive and based on typical values for long-chain amides.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid confirmation of key functional groups—the secondary amide, long alkyl chains, and the cis-double bond. Meanwhile, ¹H and ¹³C NMR offer a detailed, atom-by-atom map of the molecule, confirming the specific arrangement of the stearyl and erucoyl moieties. The data and protocols presented in this guide serve as a comprehensive resource for the analytical characterization of this compound, ensuring its quality and proper application in research and industrial settings.

References

Thermal Properties of Stearyl Erucamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of Stearyl Erucamide, a long-chain fatty acid amide. The primary focus is on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are crucial for understanding the material's behavior at elevated temperatures. This information is particularly valuable for applications in polymer processing, pharmaceuticals, and cosmetics where thermal stability is a key factor.

Executive Summary

This compound is a high-performance additive known for its excellent thermal stability and lubricating properties. This guide consolidates available data on its melting point and thermal decomposition, providing detailed experimental protocols for DSC and TGA based on established standards. The information presented herein is intended to assist researchers and professionals in the effective application and analysis of this compound.

Thermal Analysis Data

The thermal properties of this compound have been characterized primarily by its melting point. While specific enthalpy of fusion and detailed decomposition data are not widely published, the available information provides a solid foundation for its thermal behavior.

Differential Scanning Calorimetry (DSC) Data

DSC is a fundamental technique for determining the melting characteristics of a material. For this compound, the melting point is a key parameter for its use in various high-temperature applications.

| Thermal Property | Value | Source(s) |

| Melting Point (°C) | 65 - 85 | [1] |

| 70 | [] | |

| 70 - 75 | [3][4] | |

| 66 - 75 | [5] |

Note: The range in melting points can be attributed to variations in purity and the specific crystalline form of the material.

Thermogravimetric Analysis (TGA) Data

| Thermal Property | Observation | Source(s) |

| Thermal Stability | Generally stable below 200°C (as a fatty acid amide). Suitable for processing above 300°C. | [3] |

Experimental Protocols

To ensure accurate and reproducible data for the thermal analysis of this compound, standardized experimental procedures are essential. The following protocols are based on widely accepted standards for DSC and TGA.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the analysis.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

DSC Method:

-

Equilibration: Equilibrate the sample at 25°C.

-

First Heating Scan: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 100°C) at a controlled rate of 10°C/min. This scan is intended to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 100°C back to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.

-

Second Heating Scan: Reheat the sample from 25°C to 100°C at a controlled rate of 10°C/min. The melting point and enthalpy of fusion are determined from this scan.

Data Analysis:

-

Melting Point: Determined as the peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for evaluating the thermal stability and decomposition of this compound. It is based on the general principles outlined in ISO 11358.[6][7][8][9]

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Sample Preparation:

-

Accurately weigh 10-15 mg of the this compound sample directly into the TGA sample pan.

TGA Method:

-

Atmosphere: The analysis can be conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) to simulate different processing conditions. A typical flow rate is 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The TGA curve provides information on the different stages of decomposition.

-

Residue: The amount of material remaining at the end of the analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the thermal properties of this compound, focusing on DSC and TGA data. The melting point of this compound is consistently reported in the range of 65-85°C, highlighting its suitability for high-temperature applications. While specific quantitative data for enthalpy of fusion and a detailed TGA thermogram are not widely available in the public domain, its excellent thermal stability is a key characteristic noted in technical literature. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable data for this important industrial compound. Further research to publish a comprehensive DSC and TGA analysis of pure this compound would be of significant value to the scientific and industrial communities.

References

- 1. aosennewmaterial.com [aosennewmaterial.com]

- 3. Stearyl erucate amide - All the products - Nantong Dongli New Material Technology Co., LTD [ntdlxcl.com]

- 4. Buy this compound | 10094-45-8 [smolecule.com]

- 5. This compound | CAS 10094-45-8 | Sancai Industry [sancaiindustry.com]

- 6. mahcopipe.com [mahcopipe.com]

- 7. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]

- 8. infinitalab.com [infinitalab.com]

- 9. matestlabs.com [matestlabs.com]

Crystalline Structure of Stearyl Erucamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide (C40H79NO), a long-chain fatty amide, is a waxy solid utilized across various industries, including pharmaceuticals and polymers, primarily as a lubricant and slip agent.[1] Its efficacy in these roles is intrinsically linked to its solid-state properties, particularly its crystalline structure and polymorphic behavior. Understanding the crystallographic and thermal characteristics of this compound is therefore crucial for formulation development, quality control, and ensuring consistent material performance. This technical guide provides a comprehensive overview of the crystalline nature of this compound, detailing experimental protocols for its characterization using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy. While specific single-crystal crystallographic data for this compound is not publicly available, this guide presents illustrative data based on analogous long-chain amides to provide a practical framework for researchers.

Crystalline Structure and Polymorphism

The physical properties of this compound, such as its melting point, solubility, and mechanical characteristics, are dictated by the arrangement of its molecules in the solid state. Like many long-chain organic molecules, this compound is expected to exhibit polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can arise from variations in processing conditions, such as cooling rates and solvent environments.[2][3] Each polymorphic form possesses a unique crystal lattice and, consequently, distinct physical properties. The identification and control of polymorphism are critical in the pharmaceutical industry to ensure batch-to-batch consistency and predictable performance.

Illustrative Crystallographic Data

In the absence of published single-crystal X-ray diffraction data for this compound, the following table presents a hypothetical but representative set of crystallographic parameters based on known structures of similar long-chain n-alkyl amides. This data serves as a practical example for researchers working on the crystallographic characterization of such materials.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | A common crystal system for long-chain organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |

| Unit Cell Dimensions | ||

| a | 5.5 Å | Unit cell length along the a-axis. |

| b | 7.5 Å | Unit cell length along the b-axis. |

| c | 80.0 Å | The long c-axis accommodates the extended molecular length. |

| α | 90° | Angle between b and c axes. |

| β | 95° | Angle between a and c axes. |

| γ | 90° | Angle between a and b axes. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within a single unit cell. |

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure and polymorphism of this compound. The following sections detail the experimental protocols for X-ray diffraction, differential scanning calorimetry, and Fourier-transform infrared spectroscopy.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases and determining lattice parameters.

Objective: To identify the crystalline form(s) of this compound and determine unit cell parameters.

Instrumentation: A laboratory powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a high-sensitivity detector.[4]

Sample Preparation:

-

Gently grind approximately 100-200 mg of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Carefully pack the powder into a low-background sample holder, ensuring a flat and smooth surface.[5]

Data Collection Parameters:

-

2θ Scan Range: 2° to 40°

-

Step Size: 0.02°

-

Scan Speed/Dwell Time: 1°/minute

-

X-ray Tube Voltage and Current: 40 kV and 40 mA

Data Analysis:

-

The resulting diffraction pattern should be analyzed to identify the angular positions (2θ) and intensities of the diffraction peaks.

-

The d-spacings can be calculated using Bragg's Law: nλ = 2d sin(θ).[4]

-

The diffraction pattern can be compared to reference patterns in crystallographic databases to identify the polymorphic form.

-

Indexing the diffraction pattern allows for the determination of the unit cell parameters.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for studying melting, crystallization, and solid-solid phase transitions, providing information on the polymorphic behavior of materials.

Objective: To determine the melting point, enthalpy of fusion, and to investigate polymorphic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter with a refrigerated cooling system.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during heating.

-

Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Thermal Program:

-

First Heating Scan: Equilibrate the sample at 25°C. Heat the sample to 100°C at a controlled rate of 10°C/min. This scan provides information on the thermal history of the as-received sample.[6]

-

Cooling Scan: Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min. This step allows for the observation of crystallization behavior.[3]

-

Second Heating Scan: Reheat the sample from 25°C to 100°C at 10°C/min. This scan reveals the thermal behavior of the recrystallized sample and can highlight any polymorphic transformations that occurred during the cooling and subsequent heating cycle.

Data Analysis:

-

Analyze the thermogram to determine the onset and peak temperatures of melting and crystallization events.

-

Calculate the enthalpy of fusion (ΔHfus) from the area under the melting peak.

-

The presence of multiple melting peaks or exothermic crystallization events followed by endothermic melting can indicate polymorphic transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and probing the intermolecular interactions within the crystal lattice.

Objective: To confirm the presence of the amide functional group and to investigate hydrogen bonding, which can differ between polymorphs.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

-

Mix approximately 1-2 mg of the this compound sample with 100-200 mg of the dry KBr powder in an agate mortar and pestle.[7]

-

Grind the mixture to a very fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Collection Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Analysis:

-

Identify the characteristic absorption bands for the amide group:

-

Amide A (N-H stretch): ~3300 cm⁻¹

-

Amide I (C=O stretch): ~1640 cm⁻¹

-

Amide II (N-H bend and C-N stretch): ~1550 cm⁻¹

-

-

Shifts in the positions and changes in the shapes of the Amide I and Amide II bands can provide insights into the hydrogen bonding network within the crystal structure, which may vary between different polymorphs.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of the crystalline structure of this compound.

References

- 1. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 5. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. drawellanalytical.com [drawellanalytical.com]

Stearyl Erucamide: A Technical Guide to its Biological Functions and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl erucamide, the N-stearyl amide of erucic acid, is a fatty acid amide with widespread industrial applications, primarily as a slip agent and lubricant in the manufacturing of plastics.[][2][3] While its physical and chemical properties are well-documented in the context of polymer science, a comprehensive understanding of its biological functions and activity remains notably limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, knowledge on the biological aspects of this compound. It highlights the significant research gaps and, where relevant, draws cautious comparisons to the more extensively studied class of fatty acid amides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in exploring the potential bioactivity of this long-chain fatty amide.

Introduction to this compound

This compound (CAS RN 10094-45-8) is a secondary amide formed from the reaction of erucic acid and stearylamine.[][2] Its long, saturated stearyl group and long, monounsaturated erucyl group confer a high degree of lipophilicity and thermal stability.[] These characteristics are advantageous for its industrial applications but may also influence its interaction with biological systems.[4] While fatty acid amides as a class are known to possess diverse biological activities, including roles in signaling and inflammation, specific data for this compound is scarce.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C40H79NO | [] |

| Molecular Weight | 590.1 g/mol | [7] |

| Appearance | White to pale yellow solid | [] |

| Melting Point | ~70 °C | [] |

| Solubility | Insoluble in water | [8] |

Biological Activity and Toxicology

The available information on the biological activity of this compound is largely limited to toxicological hazard assessments. There is a significant lack of peer-reviewed studies detailing its specific mechanisms of action, effects on signaling pathways, or potential therapeutic applications.

Toxicological Profile

Aggregated data from notifications to the ECHA C&L Inventory suggest that this compound may cause skin, eye, and respiratory irritation.[7][9] However, a substantial portion of these reports indicated that the chemical does not meet the criteria for GHS hazard classification.[7] This discrepancy highlights the need for more comprehensive and standardized toxicological studies.

Comparison with Other Fatty Acid Amides

The broader class of fatty acid amides, which includes compounds like oleamide and anandamide, has been the subject of more extensive biological research.[5][10] These molecules are known to act as signaling lipids, with roles in sleep regulation, pain, and inflammation.[6] For instance, erucamide, the primary amide of erucic acid, has been shown to stimulate angiogenesis and modulate water balance.[11] It is crucial to note that the addition of a stearyl group to the amide nitrogen, as in this compound, creates a significantly different molecule whose biological activity cannot be directly inferred from that of erucamide or other primary fatty acid amides. The bulky, lipophilic stearyl group could alter receptor binding, membrane interactions, and metabolic stability.

Experimental Protocols

Due to the lack of published research on the specific biological activities of this compound, detailed experimental protocols are not available. However, for researchers interested in investigating this compound, standard in vitro assays would be the initial step. A generalized protocol for assessing cytotoxicity is provided below as a starting point.

In Vitro Cytotoxicity Assay (Hypothetical Protocol)

Objective: To determine the cytotoxic effect of this compound on a human cell line (e.g., HaCaT keratinocytes for skin irritation assessment).

Materials:

-

This compound

-

Human cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding DMSO to each well.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Chemical Structure and Synthesis

The following diagram illustrates the chemical structure of this compound and its synthesis from erucic acid and stearylamine.

Caption: Synthesis of this compound.

Hypothetical Experimental Workflow

The diagram below outlines a potential workflow for the initial biological screening of this compound.

Caption: Workflow for Biological Screening.

Potential Signaling Pathway for Investigation

As this compound is a large, lipophilic molecule, it may interact with cell surface receptors. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which represents a potential avenue for future research into the mechanism of action of this compound.

Caption: Generic GPCR Signaling Pathway.

Conclusion and Future Directions

The current body of scientific literature provides very limited insight into the biological functions and activity of this compound. While its industrial applications are well-established, its role in biological systems remains an open area for investigation. The preliminary toxicological data suggests a potential for irritation, but this requires more rigorous study.

Future research should focus on:

-

Comprehensive Toxicological Assessment: Including studies on cytotoxicity, genotoxicity, and potential for endocrine disruption.

-

In Vitro and In Vivo Screening: To identify any potential therapeutic activities, such as anti-inflammatory, analgesic, or metabolic effects.

-

Mechanism of Action Studies: To elucidate how this compound interacts with cells, including receptor binding and effects on signaling pathways.

-

Comparative Studies: To understand how the addition of the stearyl group modifies the biological activity of the erucamide scaffold.

A systematic investigation into the biological properties of this compound is warranted to fully understand its safety profile and to uncover any potential for novel therapeutic applications.

References

- 2. CAS 10094-45-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound powder-Stearyl Erucamide-Nantong Dongli New Material Technology Co., Ltd.-Erucamide,Oleamide,this compound [donglimaterial.com]

- 4. Buy this compound | 10094-45-8 [smolecule.com]

- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 9. echemi.com [echemi.com]

- 10. oatext.com [oatext.com]

- 11. Erucamide as a modulator of water balance: new function of a fatty acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearyl Erucamide: An Examination of its Biological Activity and a Look into the Broader Context of Fatty Acid Amides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyl erucamide, a long-chain fatty acid secondary amide, is a molecule predominantly recognized for its extensive industrial applications as a slip agent and lubricant in the manufacturing of plastics and polymers. While its physicochemical properties are well-documented in the context of materials science, a comprehensive understanding of its mechanism of action within biological systems is notably absent from the current scientific literature. This guide addresses the significant gap in knowledge regarding this compound's specific cellular targets, signaling pathways, and overall pharmacological effects. Despite a thorough review of available research, detailed quantitative data and specific experimental protocols for its biological activity are not available.

This document will, therefore, provide a broader context by examining the biological roles of the larger family of fatty acid amides (FAAs), to which this compound belongs. Furthermore, it will touch upon the known biological effects of the closely related primary amide, erucamide, to offer potential, albeit speculative, avenues for future research into this compound. It is imperative to note that the biological activities of related compounds cannot be directly extrapolated to this compound.

This compound: Current State of Knowledge in a Biological Context

This compound is synthesized from stearic acid and erucic acid and possesses a long hydrocarbon chain, rendering it amphiphilic.[1] This property allows it to interact with both hydrophobic and hydrophilic environments.[1] While this is key to its function in industrial settings, its interaction with complex biological membranes and proteins remains largely uncharacterized.

Limited findings suggest that this compound has been identified in the cerebrospinal fluid of mammals and may play a role in physiological states such as sleep and awareness.[1] Additionally, some in vitro studies have indicated potential antifungal activity against certain fungal strains.[1] However, these observations are preliminary and do not elucidate a specific mechanism of action. Its primary documented applications are in non-biological fields, including plastics processing, food packaging, coatings, and cosmetics.[1][2][3][4]

The Fatty Acid Amide Family: A Primer on a Class of Bioactive Lipids

To understand the potential, yet unexplored, biological roles of this compound, it is useful to consider the well-established functions of other fatty acid amides (FAAs). FAAs are a diverse class of endogenous signaling lipids found across various organisms.[5][6] They are broadly categorized into groups such as N-acylethanolamines (NAEs), fatty acid primary amides (FAPAs), and N-acylamino acids.[5]

N-Acylethanolamines (NAEs) and the Endocannabinoid System

The most studied NAE is N-arachidonoylethanolamine, commonly known as anandamide.[5][7] Anandamide is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system (ECS).[8][9][10] The ECS is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[9][10][11] Anandamide's signaling is terminated by the enzyme fatty acid amide hydrolase (FAAH).[8]

Another notable NAE, stearoyl ethanolamide, has been shown to affect cell signaling pathways, such as enhancing AP-1 transcriptional activity through the ERK MAP kinase pathway, although it does not bind to cannabinoid receptors.[8]

Fatty Acid Primary Amides (FAPAs)

Oleamide, the primary amide of oleic acid, is the most well-researched FAPA.[5] It was initially identified as a sleep-inducing substance and has since been shown to act as an agonist at CB1 receptors.[8]

Erucamide: A Biologically Active Primary Amide

Erucamide, the primary amide of erucic acid, is structurally similar to oleamide and has demonstrated biological activity. It has been identified in various mammalian tissues and fluids, including blood plasma and cerebrospinal fluid.[12] Research has indicated that erucamide may function as a modulator of water balance and has been shown to stimulate angiogenesis.[12]

Potential (but Unconfirmed) Mechanisms of Action for this compound

Given the lack of direct evidence, any proposed mechanism of action for this compound in biological systems is purely speculative and based on the activities of related compounds.

-

Interaction with the Endocannabinoid System: As a fatty acid amide, it is conceivable that this compound could interact with components of the ECS. However, its structure as a secondary amide makes it distinct from the more extensively studied primary amides and NAEs. Whether it can bind to cannabinoid receptors or modulate the activity of enzymes like FAAH is unknown.

-

Membrane Interactions: The amphiphilic nature of this compound suggests it could intercalate into and modulate the properties of cellular membranes.[1] Such interactions can influence the function of membrane-bound proteins, including ion channels and receptors.[13][14][15][16]

-

Novel Signaling Pathways: It is also possible that this compound interacts with yet-to-be-identified cellular targets and signaling pathways, independent of the ECS.

Experimental Approaches for Elucidating the Biological Mechanism of Action

To address the current knowledge gap, a systematic investigation of this compound's biological effects is required. The following experimental workflows could be employed:

Target Identification

A crucial first step is to identify the cellular binding partners of this compound.

-

Affinity-Based Proteomic Profiling: This technique involves synthesizing a tagged version of this compound to pull down its interacting proteins from cell lysates, which can then be identified by mass spectrometry.[7]

-

Receptor Binding Assays: A panel of known receptors, particularly those in the GPCR family (including cannabinoid receptors), could be screened for this compound binding.

Elucidation of Signaling Pathways

Once a target is identified, downstream signaling events can be investigated.

-

Reporter Gene Assays: To determine if this compound activates specific transcription factors (e.g., NF-κB, AP-1).

-

Kinase Activity Assays: To assess changes in the phosphorylation state of key signaling proteins.

-

Second Messenger Assays: To measure levels of intracellular messengers like cAMP and Ca2+.

Conclusion and Future Directions

Future research should be directed at systematically screening this compound for biological activity using a variety of in vitro and cell-based assays. Should any significant activity be identified, the experimental workflows outlined in this guide could serve as a starting point for a more in-depth investigation into its mechanism of action. Until such studies are conducted and published, any discussion of its biological role remains speculative.

References

- 1. Buy this compound | 10094-45-8 [smolecule.com]

- 2. This compound | C40H79NO | CID 6436363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | CAS 10094-45-8 | Sancai Industry [sancaiindustry.com]

- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipotype.com [lipotype.com]

- 7. oatext.com [oatext.com]

- 8. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Erucamide as a modulator of water balance: new function of a fatty acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of lipids in the interaction of antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Literature Review on Stearyl Erucamide

Abstract

Stearyl erucamide (CAS No. 10094-45-8) is a high-performance fatty acid amide, synthesized from stearic acid and erucic acid, with the chemical formula C40H79NO. It is widely recognized for its exceptional thermal stability and lubricity, making it a critical additive in various industrial applications, particularly in the polymer industry. As a slip and anti-blocking agent, it reduces the coefficient of friction in polymers like polyolefins, nylons, and polyesters, facilitating high-speed processing and improving the surface quality of finished products. Its large molecular size results in a slow, controlled migration to the polymer surface, which is advantageous for applications requiring stable, long-term performance and compatibility with secondary processes like printing and heat sealing. This technical guide provides a comprehensive review of this compound, covering its synthesis, mechanism of action, quantitative performance data, and detailed experimental protocols for its analysis. The intended audience includes researchers, scientists, and professionals in drug development and material science who require in-depth technical knowledge of this compound.

Chemical and Physical Properties

This compound is a waxy, white to pale yellow solid at room temperature. Its long hydrocarbon chain imparts an amphiphilic nature, allowing it to function effectively at interfaces. It possesses excellent thermal stability, making it suitable for processing temperatures exceeding 300°C.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | N-Octadecyl-13-Docosenamide | |

| CAS Number | 10094-45-8 | |

| Molecular Formula | C40H79NO | |

| Molecular Weight | ~590.1 g/mol | |

| Appearance | White to pale yellow solid/powder/beads | |

| Melting Point | 70-75 °C | |

| Boiling Point | 671.6 ± 24.0 °C (Predicted) | |

| Density | 0.857 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Low solubility in water; soluble in organic solvents. |

Synthesis of this compound

This compound is commercially synthesized via a direct amidation reaction between stearyl amine (octadecylamine) and erucic acid. The reaction is typically conducted at elevated temperatures in the presence of a specialized catalyst to drive the reaction towards a high conversion rate, often exceeding 98.5%.

Caption: Synthesis pathway for this compound.

Table 2: Reaction Parameters for this compound Synthesis

| Parameter | Specification | Reference |

| Reactants Ratio | Stearyl Amine : Erucic Acid = 1 : (1.15-1.28) | |

| Reaction Temperature | 170 - 210 °C | |

| Reaction Time | 3 - 6 hours | |

| Catalyst | Solid strong acid (e.g., phosphotungstic acid), metatitanic acid, and chromatographic silica gel. | |

| Catalyst Loading | 0.5 - 1.2% of the erucic acid amount | |

| Atmosphere | Initial phase under Nitrogen protection, later phase under vacuum. | |

| Final Product Purity | Acid Value ≤ 1.0; Amine Value ≤ 2.0 |

Mechanism of Action in Polymers

This compound's primary function in polymers is to act as a slip agent, which involves a controlled migration process to the polymer surface. This mechanism reduces surface friction, preventing blocking and improving processability.

The Slip Agent Migration and Action Mechanism

-

Compounding: During melt processing (extrusion, molding), this compound is homogeneously dispersed within the molten polymer matrix.

-

Cooling and Crystallization: As the polymer cools and solidifies, its crystalline structure forms. This compound, having limited solubility and a degree of incompatibility with the solidified polymer, is expelled from the crystalline regions.

-

Migration ("Blooming"): Driven by this incompatibility, the this compound molecules migrate through the amorphous regions of the polymer to the surface. Due to its large molecular size, this migration is significantly slower than that of smaller amides like oleamide.

-

Surface Layer Formation: Upon reaching the surface, the molecules orient themselves to form a thin, solid, waxy lubricating layer.

-

Friction Reduction: This surface layer acts as a barrier between the polymer film and other surfaces (e.g., another layer of film or metal rollers), effectively reducing the coefficient of friction (COF).

Caption: Mechanism of action for this compound as a slip agent.

Applications and Performance Data

This compound is utilized across a range of industries where surface property modification is critical. Its high thermal stability makes it particularly valuable in high-temperature engineering plastics.

Table 3: Performance of this compound in Various Applications

| Application | Polymer/System | Function | Performance Metric | Value | References |

| Plastics Processing | Engineering Plastics | Lubricant, Friction Modifier | Coefficient of Friction (COF) | 0.25 - 0.45 | |

| Flexible Packaging | Multilayer Polyolefin Films | Slip Agent | Coefficient of Friction (COF) | < 0.15 | |

| Tire Manufacturing | Rubber Compounds | Abrasion Reducer | Reduction in Abrasion Loss | 18 - 22% | |

| Adhesives | Pressure-Sensitive Labels | Release Agent | Clean Peeling Force | 2 - 4 N/25mm | |

| Personal Care | Hair Serums, Foundations | Emollient, Viscosity Modifier | Thermal Stability | Up to 200 °C |

Experimental and Analytical Protocols

The quantification and characterization of this compound in polymer matrices require specific analytical methodologies. The most common approaches involve solvent extraction followed by chromatography.

Quantification in Polymer Matrices

5.1.1 Sample Preparation: Solvent Extraction The first step is to extract the amide from the polymer. Pressurized Liquid Extraction (PLE) is an efficient method.

-

Protocol: Pressurized Liquid Extraction (PLE)

-

Sample: Accurately weigh ~1.5 g of the polymer film or pellet.

-

Solvent: Use high-purity isopropanol.

-

Instrumentation: Set the PLE system to the following conditions:

-

Temperature: 105°C

-

Static Time: 16 minutes

-

Cycles: 2

-

-

Collection: Collect the extract in a vial.

-

Preparation: Dilute the extract to a known volume (e.g., 25 mL) with the extraction solvent for chromatographic analysis.

-

5.1.2 Chromatographic Analysis: Gas Chromatography (GC) GC is a robust technique for separating and quantifying this compound.

-

Protocol: GC-FID/MS Analysis

-

System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: 30 m x 0.25 mm (I.D.) capillary column with a 5% phenyl-95% dimethyl-polysiloxane stationary phase.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Inject 1-2 µL of the prepared extract.

-

Thermal Program:

-

Initial Temperature: 150°C

-

Ramp: Increase to 320°C at a rate of 15°C/min.

-

Final Hold: Hold at 320°C for 10 minutes.

-

-

Detection:

-

FID: Provides quantitative data based on peak area relative to a calibration curve.

-

MS: Provides mass spectral data for positive identification and quantification.

-

-

Quantification: Prepare a series of this compound standards in the extraction solvent to create a calibration curve. The concentration in the sample is determined by comparing its peak area to the curve. The analysis run time is typically around 12 minutes per sample.

-

5.1.3 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) HPLC offers an alternative method, particularly useful when derivatization is to be avoided.

-

Protocol: HPLC-UV Analysis

-

System: HPLC with a UV/VIS detector.

-

Column: A reversed-phase C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as C18 columns may show excessive retention.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Column Temperature: 60°C to 85°C can be used to optimize separation and reduce run time.

-

Injection Volume: A small injection volume (e.g., 5 µL) is critical to prevent peak distortion, especially if using extraction solvents like methylene chloride/cyclohexane that are not miscible with the mobile phase.

-

Detection: Monitor the eluent at a low UV wavelength (e.g., 205-220 nm).

-

Quantification: As with GC, use an external standard calibration curve for quantification.

-

Surface Analysis Techniques

To study the migration and surface distribution of this compound, specialized surface-sensitive techniques are employed.

-